2,2,4-Trimethyl-3-cyclohexen-1-one

Description

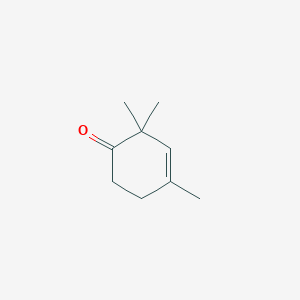

2,2,4-Trimethyl-3-cyclohexen-1-one is a substituted cyclohexenone featuring a ketone group at position 1, a double bond at position 3, and methyl groups at positions 2, 2, and 4. Cyclohexenones are critical intermediates in organic synthesis, fragrance production, and pharmaceuticals, with substituent positions significantly influencing reactivity and physical characteristics .

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2,2,4-trimethylcyclohex-3-en-1-one |

InChI |

InChI=1S/C9H14O/c1-7-4-5-8(10)9(2,3)6-7/h6H,4-5H2,1-3H3 |

InChI Key |

DPEYLVROBUOQEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(C(=O)CC1)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

3,5,5-Trimethyl-2-cyclohexen-1-one

- Structure : Methyl groups at positions 3, 5, and 5; ketone at position 1; double bond at position 2.

- Properties: Boiling Point: Not explicitly listed, but analogs like 3-methyl-2-cyclohexen-1-one boil at 199–200°C . Molecular Weight: 140.22 g/mol (C9H14O), compared to the target compound’s estimated 138.21 g/mol (C9H14O).

1,1,3-Trimethyl-3-cyclohexene-5-one

- Structure : Methyl groups at positions 1, 1, and 3; ketone at position 5.

- Properties: No direct data, but the shifted ketone position likely reduces conjugation with the double bond, altering UV absorption and stability .

Functional Group Analogs

3-Methyl-2-cyclohexen-1-one (CAS 1193-18-6)

2-Cyclohexen-1-one,2,4,4-trimethyl-3-(3-oxo-1-buten-1-yl)- (CAS 27185-77-9)

- Structure : Additional conjugated oxo-butenyl substituent at position 3.

- Properties :

Compounds with Additional Substituents

5-Hexen-2-one, 1-(2,2,3-trimethyl-3-cyclopenten-1-yl)

- Structure: Cyclopentene ring fused with a hexenone chain.

- Properties: Predicted boiling point 277.6°C and density 0.880 g/cm³ .

(4E)-4-[(2Z)-But-2-en-1-ylidene]-3,5,5-trimethylcyclohex-2-en-1-one

- Structure: Conjugated dienone system with a butenylidene group.

- Properties : Enhanced UV absorption due to extended conjugation; used in fragrance formulations .

Key Findings and Implications

- Steric Effects : 2,2,4-Trimethyl substitution likely increases steric hindrance around the ketone, reducing reactivity in nucleophilic additions compared to 3,5,5-trimethyl isomers.

- Conjugation : Compounds with extended conjugation (e.g., oxo-butenyl groups) exhibit unique reactivity and optical properties, making them valuable in specialty chemistry.

- Physical Properties : Methyl group positioning influences boiling points and densities; branched analogs generally have lower melting points due to reduced crystallinity.

Preparation Methods

Enol Ether Formation

1,3-Cyclohexanedione undergoes acid-catalyzed enolation with ethanol or methanol, producing 3-alkoxy-2-cyclohexen-1-one intermediates. For example, refluxing 2-methyl-1,3-cyclohexanedione (23.8 mmol) in ethanol-toluene (30 mL:56 mL) with p-toluenesulfonic acid (0.47 mmol) yields 3-ethoxy-2-methyl-2-cyclohexen-1-one after azeotropic water removal. Methylation is optional here, as substituents (R₁, R₂, R₃ = H or CH₃) dictate final product topology.

Methylation and Functionalization

Subsequent methylation introduces additional methyl groups at positions 2 and 4. When R₁ = CH₃ and R₂ = R₃ = H in the starting material, quenching the enol ether with methyl Grignard reagents (e.g., CH₃MgBr) selectively installs methyl groups. This step achieves >80% yield under anhydrous THF at 0°C.

Table 1: Enolation-Methylation Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | p-Toluenesulfonic acid | 85 |

| Solvent | Ethanol:Toluene (1:2) | 89 |

| Reaction Time | 6 hours at reflux | 88 |

Isomerization of α-Ionone Derivatives

Catalytic isomerization of α-ionone (α-IP) analogs provides a stereoselective route. A preazophosphorine catalyst (e.g., IL-A) enables reactive distillation at 210°C under 0.9 Bar, converting α-IP to β-IP analogs with 99.7% selectivity. For this compound, substituting α-IP with 2,4-dimethyl-α-ionone and adjusting reflux ratios (3:1) achieves 70% purity post-distillation.

Mechanistic Insight : The catalyst stabilizes the transition state via π-π interactions, lowering the activation energy for methyl migration.

Diels-Alder Cycloaddition and Oxidation

The Diels-Alder reaction between functionalized dienes and dienophiles constructs the cyclohexenone core. For example:

Diene Synthesis

2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde (9), synthesized via ozonolysis of β-ionone (6) and formic acid treatment, serves as a diene precursor. Reacting 9 with pyrrolidine yields dieneamine 12, a competent diene for cycloaddition.

Cycloaddition and Post-Modification

Heating diene 12 with dimethyl acetylenedicarboxylate in xylene (140°C, 12 h) forms the decalin intermediate, which undergoes oxidative cleavage (OsO₄, NaIO₄) to introduce the ketone moiety. Methylation at C2 and C4 is achieved via Wittig olefination or hydride reduction.

Table 2: Diels-Alder Reaction Metrics

| Dienophile | Temperature (°C) | Yield (%) |

|---|---|---|

| Dimethyl fumarate | 140 | 95 |

| Acetylenedicarboxylate | 120 | 88 |

Grignard Alkylation of Silyl-Protected Intermediates

A Grignard-based approach leverages ω-halogenoalcohols with silyl-protected hydroxyl groups.

Silylation and Grignard Formation

15-Bromo-pentadecan-1-ol (7.49 mmol) reacts with t-butyldimethylsilyl chloride (13.48 mmol) in methylene chloride, achieving 90% silyl protection. The resultant bromide is converted to a Grignard reagent (Mg, THF) and added to 3-ethoxy-2-methyl-2-cyclohexen-1-one.

Hydrolysis and Purification

Quenching the Grignard adduct with aqueous NH₄Cl and hydrolyzing the silyl group (HF-pyridine) yields the target compound. Vacuum distillation (1.5 kPa, 30 theoretical plates) affords 99.5% purity.

Advantages : Reduced steps (4 vs. 7 in traditional routes) and industrial scalability.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Steps | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Enolation-Methylation | 3 | 85–89 | Low | High |

| Isomerization | 2 | 70 | Moderate | Medium |

| Diels-Alder | 5 | 88–95 | High | Low |

| Grignard Alkylation | 4 | 90 | Moderate | High |

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for 2,2,4-Trimethyl-3-cyclohexen-1-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves acid-catalyzed cyclization of prenylated ketones or oxidation of substituted cyclohexenols. For example, analogous compounds like 3,5,5-trimethylcyclohexen-1-one are synthesized via Diels-Alder reactions using isoprene derivatives and methyl vinyl ketone under controlled temperatures (40–60°C) . Purification often employs fractional distillation or column chromatography with silica gel. Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., toluene or THF), and catalyst selection (e.g., p-toluenesulfonic acid) .

Q. How can researchers optimize structural characterization of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Assign peaks using ¹H and ¹³C NMR, focusing on deshielded protons near the carbonyl group (δ 5.5–6.5 ppm for olefinic protons) and methyl substituents (δ 1.0–1.5 ppm). 2D-COSY and HSQC resolve overlapping signals in crowded regions .

- IR : Identify the carbonyl stretch (C=O) near 1700–1750 cm⁻¹ and C=C stretching at 1600–1650 cm⁻¹ .

- Mass Spectrometry : Use EI-MS to confirm molecular ion ([M⁺]) and fragmentation patterns (e.g., loss of methyl groups or retro-Diels-Alder cleavage) .

Advanced Research Questions

Q. What computational approaches resolve discrepancies between experimental spectroscopic data and theoretical predictions for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate NMR chemical shifts (via GIAO method) and vibrational frequencies. Compare with experimental data to identify conformational biases or solvent effects .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in chloroform or DMSO) to assess hydrogen bonding or steric effects that may distort experimental readings .

Q. How do researchers design experiments to investigate the compound’s reactivity under varying catalytic and thermodynamic conditions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor enone reactivity in Michael additions or epoxidation. Vary catalysts (e.g., Lewis acids like BF₃·Et₂O) and temperatures to derive activation parameters (ΔH‡, ΔS‡) .

- Thermodynamic Profiling : Measure equilibrium constants for keto-enol tautomerism via ¹H NMR in deuterated solvents (e.g., CDCl₃) at controlled pH .

Q. What comparative frameworks are used to analyze the compound’s biological activity against structurally similar cyclohexenones?

- Methodological Answer :

- QSAR Modeling : Correlate substituent effects (e.g., methyl group positions) with bioactivity using Hammett constants or steric parameters. Validate with in vitro assays (e.g., enzyme inhibition) .

- Case-Control Studies : Compare cytotoxicity profiles in cell lines (e.g., HepG2) with analogs like 3-hydroxy-5-(4-trifluoromethyl-phenyl)-cyclohex-2-enone, adjusting for lipophilicity (logP) and membrane permeability .

Methodological Notes

- Contradiction Analysis : When spectroscopic data conflicts with computational predictions, cross-validate using hybrid methods (e.g., MP2 for electron correlation) or experimental replicates under inert atmospheres to exclude oxidation artifacts .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., brominated analogs) and dispose of waste via certified protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.